2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(1,3-dimethyl-1H-pyrazol-4-yl)propanamide
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Overview
Description
2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(1,3-dimethyl-1H-pyrazol-4-yl)propanamide is a complex organic compound that features a pyrazole ring substituted with bromine, difluoromethyl, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(1,3-dimethyl-1H-pyrazol-4-yl)propanamide typically involves multiple steps. The final step involves the coupling of the pyrazole derivative with a propanamide moiety under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(1,3-dimethyl-1H-pyrazol-4-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various functional groups at the bromine position .
Scientific Research Applications
2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(1,3-dimethyl-1H-pyrazol-4-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(1,3-dimethyl-1H-pyrazol-4-yl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-[4-bromo-5-(difluoromethyl)-3-methyl-1H-pyrazol-1-yl]propanoic acid
- 4-bromo-3,5-dimethylpyrazole
Uniqueness
Compared to similar compounds, 2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(1,3-dimethyl-1H-pyrazol-4-yl)propanamide is unique due to its specific substitution pattern and the presence of both bromine and difluoromethyl groups. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications .
Properties
Molecular Formula |
C13H16BrF2N5O |
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Molecular Weight |
376.20 g/mol |
IUPAC Name |
2-[4-bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]-N-(1,3-dimethylpyrazol-4-yl)propanamide |
InChI |
InChI=1S/C13H16BrF2N5O/c1-6-9(5-20(4)18-6)17-13(22)8(3)21-7(2)10(14)11(19-21)12(15)16/h5,8,12H,1-4H3,(H,17,22) |
InChI Key |
JNLKUILYMSKHNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C(C)C(=O)NC2=CN(N=C2C)C)C(F)F)Br |
Origin of Product |
United States |
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